- Synthesis of 6-formylpterine, Izvestiya Akademii Nauk SSSR, 1981, (7), 1669-70

Cas no 948-60-7 (Pterine-6-carboxylic Acid)

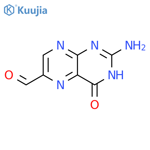

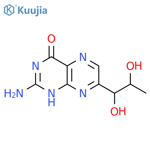

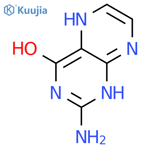

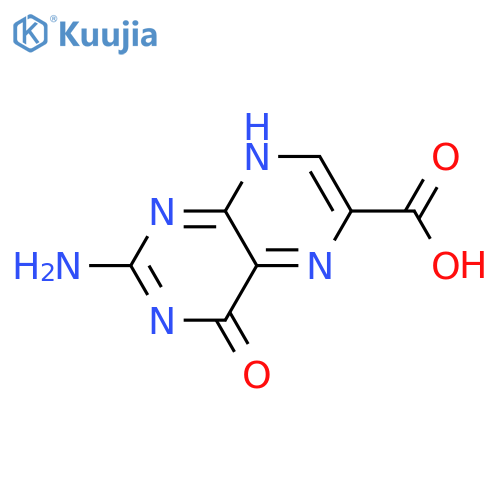

Pterine-6-carboxylic Acid structure

Nombre del producto:Pterine-6-carboxylic Acid

Número CAS:948-60-7

MF:C7H5N5O3

Megavatios:207.146300077438

MDL:MFCD00010594

CID:40392

PubChem ID:57652920

Pterine-6-carboxylic Acid Propiedades químicas y físicas

Nombre e identificación

-

- Pterin-6-carboxylic acid

- 2-Amino-1,4-dihydro-4-oxopteridine-6-carboxylic acid

- Pterine-6-carboxylic Acid

- 2-amino-4-oxo-1H-pteridine-6-carboxylic acid

- Pterine-6-carboxylic

- 2-Amino-4-hydroxypteridine-6-carboxylicacid

- 2-Amino-3,4-dihydro-4-oxo-6-pteridinecarboxylic acid (ACI)

- 6-Pteridinecarboxylic acid, 2-amino-1,4-dihydro-4-oxo- (8CI, 9CI)

- 6-Pteridinecarboxylic acid, 2-amino-4-hydroxy- (6CI)

- 2-Amino-4-hydroxy-6-carboxypteridine

- 2-Amino-4-hydroxypteridine-6-carboxylic acid

- 2-Amino-4-hydroxypterin-6-carboxylic acid

- 2-Amino-4-oxo-1,4-dihydropteridine-6-carboxylic acid

- 2-Amino-4-oxo-3,4-dihydropteridine-6-carboxylic acid

- 2-Amino-4-oxo-4,8-dihydropteridine-6-carboxylic acid

- 2-Amino-6-carboxy-4-hydroxypteridine

- 2-Imino-4-oxo-1,2,3,4-tetrahydropteridine-6-carboxylic acid

- 6-Carboxypterin

- NSC 96893

- Ranachrome 5

- Spectrum_000242

- 2-Amino-4(3H)-pteridinone-6-carboxylic acid

- HHS

- 1501-50-4

- 2G01J4LZ8Y

- Spectrum4_001713

- KBioGR_002066

- Q27161007

- 2-amino-4-oxo-3,4-dihydropteridine-6-carboxylicacid

- MFCD00010594

- 6-PTERIDINECARBOXYLIC ACID, 2-AMINO-4-HYDROXY-

- SCHEMBL893092

- CHEMBL566727

- SpecPlus_000795

- SCHEMBL13820952

- KBio2_003290

- 2-Amino-1,4-dihydro-4-oxo-6-Pteridinecarboxylic acid

- PTERIN-6-CARBOXYLICACID

- DivK1c_006891

- GEO-04483

- FT-0633615

- 948-60-7

- 2-Amino-4-oxo-3,4-dihydro-6-pteridinecarboxylic acid

- UNII-2G01J4LZ8Y

- KBio2_000722

- 6-Pteridinecarboxylic acid, 2-amino-1,4-dihydro-4-oxo-

- 2-amino-4-hydroxy-6-pteridinecarboxylic acid

- F87135

- 6-car-boxypterin

- CCG-38452

- CS-0094339

- NS00040423

- KBio2_005858

- KBio1_001835

- CHEBI:88937

- NSC96893

- EINECS 213-435-8

- Spectrum5_000446

- Spectrum3_001713

- Spectrum2_001821

- BSPBio_003326

- DTXSID30241626

- 2-Amino-4-oxo-3,4-dihydro-6-pteridinecarboxylic acid #

- QABAUCFGPWONOG-UHFFFAOYSA-N

- 2-AMINO-3,4-DIHYDRO-4-OXO-6-PTERIDINECARBOXYLIC ACID

- 2-AMINO-4-OXO-3H-PTERIDINE-6-CARBOXYLIC ACID

- AKOS015910901

- KBio3_002546

- KBioSS_000722

- A809012

- SPBio_001861

- 2-amino-4-keto-1H-pteridine-6-carboxylic acid

- AKOS040763764

- HY-W037823

- NCGC00178139-01

- Pterine-6-carboxylic acid, >=98.0% (HPLC)

- NSC-96893

- DB-043039

- DA-66999

- 6-Pteridinecarboxylic acid, 2-amino-3,4-dihydro-4-oxo-

-

- MDL: MFCD00010594

- Renchi: 1S/C7H5N5O3/c8-7-11-4-3(5(13)12-7)10-2(1-9-4)6(14)15/h1H,(H,14,15)(H3,8,9,11,12,13)

- Clave inchi: QABAUCFGPWONOG-UHFFFAOYSA-N

- Sonrisas: O=C(C1=CNC2C(C(N=C(N)N=2)=O)=N1)O

Atributos calculados

- Calidad precisa: 207.039

- Masa isotópica única: 207.039

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 3

- Recuento de receptores de enlace de hidrógeno: 5

- Recuento de átomos pesados: 15

- Cuenta de enlace giratorio: 1

- Complejidad: 342

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: -1.5

- Superficie del Polo topológico: 131A^2

- Carga superficial: 0

- Recuento de constructos de variantes mutuas: 18

Propiedades experimentales

- Denso: 2.16 g/cm3

- Punto de ebullición: 608.7ºC at 760 mmHg

- Punto de inflamación: 322ºC

- índice de refracción: 1.954

Pterine-6-carboxylic Acid Información de Seguridad

- Número de transporte de mercancías peligrosas:NONH for all modes of transport

- Wgk Alemania:3

- Instrucciones de Seguridad: 22-24/25

- Código F de la marca fuka:10

- Condiciones de almacenamiento:2-8°C

Pterine-6-carboxylic Acid PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-310229-2.5g |

2-amino-4-oxo-4,8-dihydropteridine-6-carboxylic acid |

948-60-7 | 2.5g |

$1496.0 | 2023-09-05 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-215760-100mg |

Pterine-6-carboxylic acid, |

948-60-7 | ≥98% | 100mg |

¥1241.00 | 2023-09-05 | |

| Enamine | EN300-310229-10.0g |

2-amino-4-oxo-4,8-dihydropteridine-6-carboxylic acid |

948-60-7 | 10.0g |

$2384.0 | 2023-02-25 | ||

| Enamine | EN300-310229-10g |

2-amino-4-oxo-4,8-dihydropteridine-6-carboxylic acid |

948-60-7 | 10g |

$2384.0 | 2023-09-05 | ||

| TRC | P839880-1g |

Pterine-6-carboxylic Acid |

948-60-7 | 1g |

$ 1805.00 | 2023-09-06 | ||

| BioAustralis | BIA-P2525-5 mg |

Pterine-6-carboxylic acid |

948-60-7 | >95%byHPLC | 5mg |

$196.00 | 2023-09-08 | |

| BioAustralis | BIA-P2525-1 mg |

Pterine-6-carboxylic acid |

948-60-7 | >95%byHPLC | 1mg |

$56.00 | 2023-09-08 | |

| BioAustralis | BIA-P2525-1mg |

Pterine-6-carboxylic acid |

948-60-7 | >95% by HPLC | 1mg |

$65.00 | 2024-07-19 | |

| TargetMol Chemicals | TN6988-25 mg |

Pterine-6-carboxylic acid |

948-60-7 | 98% | 25mg |

¥ 7,696 | 2023-07-10 | |

| TargetMol Chemicals | TN6988-10mg |

Pterine-6-carboxylic acid |

948-60-7 | 10mg |

¥ 3180 | 2024-07-19 |

Pterine-6-carboxylic Acid Métodos de producción

Synthetic Routes 1

Synthetic Routes 2

Condiciones de reacción

Referencia

- Analysis of the preliminary radiolytic products of folic acid, Shipin Yu Fajiao Gongye, 1987, (5), 30-4

Synthetic Routes 3

Synthetic Routes 4

Condiciones de reacción

Referencia

- Qualitative demonstration of the degradation of folic acid by Pseudomonas fluorescens UK-1, Acta Chemica Scandinavica (1947-1973), 1973, 27(6), 2115-20

Synthetic Routes 5

Condiciones de reacción

Referencia

- Preparation of isotope-labeled dihydroneopterin 3'-triphosphate with high specific activity, Pteridines, 1991, 2(3), 169-74

Synthetic Routes 6

Condiciones de reacción

Referencia

- Pteridines. XXXIX. Synthesis and structure of pterin-6- and -7-carboxylic acids, Justus Liebigs Annalen der Chemie, 1970, 741, 64-78

Synthetic Routes 7

Condiciones de reacción

1.1 Reagents: Oxygen Solvents: Water

Referencia

- Photochemistry of dihydrobiopterin in aqueous solution, Organic & Biomolecular Chemistry, 2010, 8(4), 800-810

Synthetic Routes 8

Synthetic Routes 9

Synthetic Routes 10

Condiciones de reacción

1.1 Reagents: Oxygen Solvents: Water

Referencia

- Shelter for Biologically Relevant Molecules: Photoprotection and Enhanced Thermal Stability of Folic Acid Loaded in a ZIF-8 MOF Porous Host, Industrial & Engineering Chemistry Research, 2020, 59(51), 22155-22162

Synthetic Routes 11

Synthetic Routes 12

Synthetic Routes 13

Condiciones de reacción

Referencia

- Pteridines, LXVI. Synthesis and properties of dihydro- and tetrahydro derivatives of pterin-6,7-dicarboxylic acid, Chemische Berichte, 1978, 111(12), 3790-805

Synthetic Routes 14

Condiciones de reacción

1.1 Solvents: Water ; pH 7, rt

Referencia

- Photo-oxidation of sepiapterin produces pterin-6-carboxylic acid and H2O2 in vitro, Chemistry and Biology of Pteridines and Folates, 2002, 55, 55-59

Synthetic Routes 15

Condiciones de reacción

Referencia

- Synthesis of pteridine-6-carboxamides. 9-Oxofolic acid and 9-oxoaminopterin, Journal of Organic Chemistry, 1973, 38(12), 2185-9

Synthetic Routes 16

Pterine-6-carboxylic Acid Raw materials

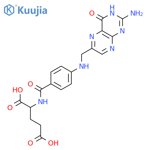

- 2-[(4-{[(2-amino-4-oxo-3,4-dihydropteridin-6-yl)methyl]amino}phenyl)formamido]pentanedioic acid

- 6,7-Pteridinedicarboxylic acid, 2-amino-1,4-dihydro-4-oxo-

- L-Sepiapterin

- D-Neopterin

- 2,4-Diaminopteridine-6-carboxylic Acid

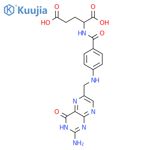

- Folic acid

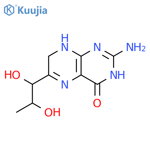

- 7,8-Dihydro-L-biopterin

- 6-Pteridinecarboxaldehyde,2-amino-3,4-dihydro-4-oxo-

Pterine-6-carboxylic Acid Preparation Products

Pterine-6-carboxylic Acid Literatura relevante

-

Ilja Gasan Osojnik ?rnivec,Katja Isteni?,Mihalea Skrt,Nata?a Poklar Ulrih Food Funct. 2020 11 1467

-

2. 398. The use of nitro- and halogeno-ketones in the synthesis of pteridines, including pteroic acid, from 2 : 4 : 5-triamino-6-hydroxypyrimidineF. E. King,P. C. Spensley J. Chem. Soc. 1952 2144

-

Alexander Stuart,H. C. S. Wood,David Duncan J. Chem. Soc. C 1966 285

-

Elísabet Martín-Tornero,David González Gómez,Isabel Durán-Merás,Anunciación Espinosa-Mansilla Anal. Methods 2016 8 6404

-

Zhen Lin,Hui Chen,Jin-Ming Lin Analyst 2013 138 5182

948-60-7 (Pterine-6-carboxylic Acid) Productos relacionados

- 2137550-38-8(4-(chloromethyl)-3-(propan-2-yl)-1,2-oxazole)

- 847394-50-7(4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one)

- 6029-26-1(8a-(4-Chlorophenyl)hexahydropyrrolo1,2-apyrimidin-6-one)

- 1329485-55-3(N-tert-Butoxycarbonyl Mirabegron)

- 178105-25-4(N-(pyrrolidin-3-yl)methanesulfonamide)

- 2228112-59-0(tert-butyl 3-(3-hydroxybutyl)morpholine-4-carboxylate)

- 33866-05-6(3-chloro-4-(fluorosulfonyl)benzoic acid)

- 339102-27-1(4-(dimethylamino)-2-[(4-nitrophenyl)amino]pyridine-3-carbonitrile)

- 356782-33-7(6-CARBOXYL-4-PHENYL-3,4-DIHYDROCOUMARIN)

- 1704074-46-3(3-(4-Ethylpiperazine-1-carbonyl)-4-fluoro phenyl boronic acid)

Proveedores recomendados

Jinan Hanyu Chemical Co.,Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote

Henan Dongyan Pharmaceutical Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Jinta Yudi Pharmaceutical Technology Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote

PRIBOLAB PTE.LTD

Miembros de la medalla de oro

Proveedor de China

Reactivos

atkchemica

Miembros de la medalla de oro

Proveedor de China

Reactivos